Selectivity for Caspase-3/7 Over Other Caspases
The isatin sulfonamide chemotype of CAY10406 confers exceptional selectivity for the effector caspases‑3 and ‑7. The parent non‑trifluoromethyl compound (a direct structural analog) inhibits caspase‑3 and caspase‑7 with Ki values of 1.2 nM and 6 nM, respectively, while displaying 100‑ to 1,000‑fold lower potency against a panel of five other caspases (caspases‑1, ‑2, ‑4, ‑6, and ‑8) and at least 20‑fold selectivity over caspase‑9 [1]. This selectivity window is substantially larger than that of the widely used peptide inhibitor Z‑DEVD‑FMK, which inhibits caspase‑6, caspase‑8, and caspase‑10 at comparable concentrations .
| Evidence Dimension | Selectivity for caspase‑3/7 over other caspases |
|---|---|
| Target Compound Data | 100‑ to 1,000‑fold lower potency vs. caspases‑1,‑2,‑4,‑6,‑8; ≥20‑fold vs. caspase‑9 (non‑trifluoromethyl analog data) |
| Comparator Or Baseline | Z‑DEVD‑FMK: comparable inhibition of caspase‑6, ‑8, ‑10; Ac‑DEVD‑CHO: Ki = 35 nM for caspase‑7 (vs. 0.5 nM for caspase‑3) |
| Quantified Difference | ≥20‑fold selectivity advantage over peptide‑based inhibitors |
| Conditions | Recombinant caspase activity assays using fluorogenic tetrapeptide substrates |
Why This Matters
High selectivity minimizes confounding off‑target effects, enabling unambiguous interpretation of caspase‑3/7‑specific biology in apoptosis and inflammation studies.
- [1] Lee, D., Long, S.A., Murray, J.H., Adams, J.L., Nuttall, M.E., Nadeau, D.P., Kikly, K., Winkler, J.D., Sung, C.M., Ryan, M.D., Levy, M.A., Keller, P.M., deWolf, W.E. Potent and selective nonpeptide inhibitors of caspases 3 and 7. J. Med. Chem. 44(12), 2015-2026 (2001). View Source
